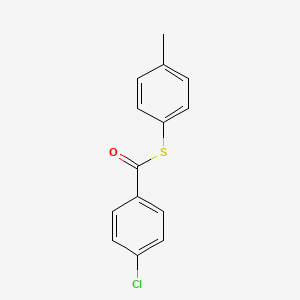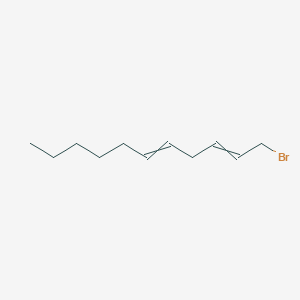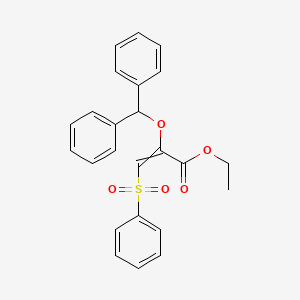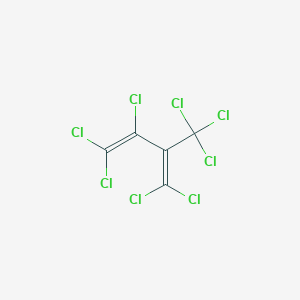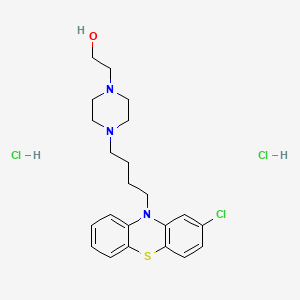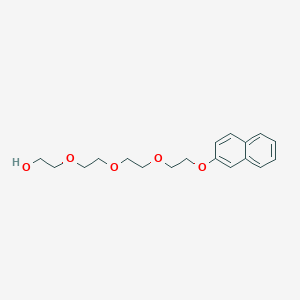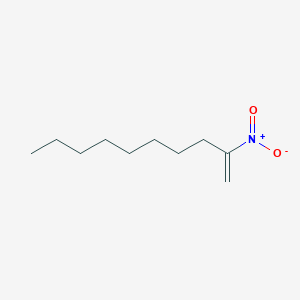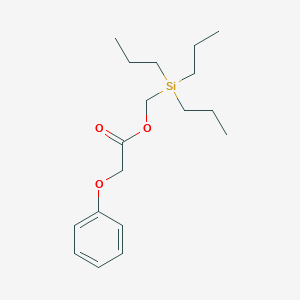
(Tripropylsilyl)methyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tripropylsilyl)methyl phenoxyacetate is an organosilicon compound that features a phenoxyacetate group attached to a tripropylsilyl-methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tripropylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Tripropylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic acid+(Tripropylsilyl)methyl chlorideBase(Tripropylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(Tripropylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
(Tripropylsilyl)methyl phenoxyacetate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Tripropylsilyl)methyl phenoxyacetate involves its interaction with various molecular targets. The phenoxyacetate group can participate in hydrogen bonding and π-π interactions, while the silyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenoxyacetate: Similar structure but lacks the silyl group.
Ethyl phenoxyacetate: Similar ester functionality but with an ethyl group instead of a silyl group.
Phenoxyacetic acid: The parent compound without the ester or silyl modifications.
Uniqueness
(Tripropylsilyl)methyl phenoxyacetate is unique due to the presence of the tripropylsilyl group, which imparts distinct chemical and physical properties. This silyl group enhances the compound’s stability, lipophilicity, and potential for further functionalization, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
74789-41-6 |
|---|---|
Molekularformel |
C18H30O3Si |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
tripropylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C18H30O3Si/c1-4-12-22(13-5-2,14-6-3)16-21-18(19)15-20-17-10-8-7-9-11-17/h7-11H,4-6,12-16H2,1-3H3 |
InChI-Schlüssel |
VXWHCSZSHYFXMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CCC)COC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


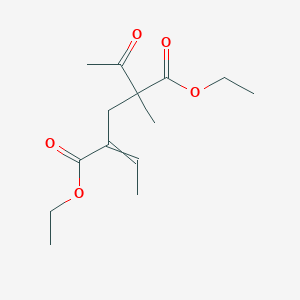
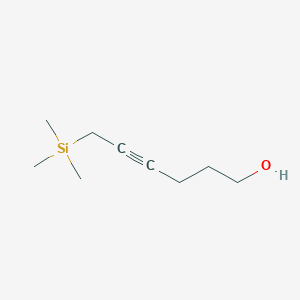
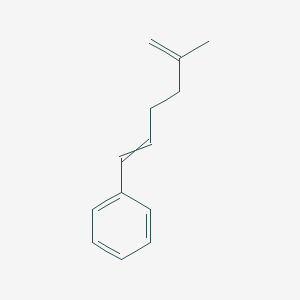
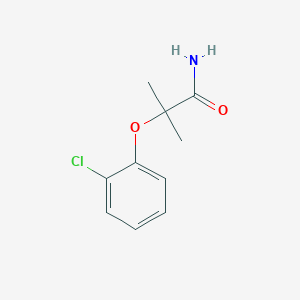
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
